molecular formula C9H8BrFO3 B2758995 (4-Bromo-2-fluoro-5-methylphenoxy)acetic acid CAS No. 2270912-83-7

(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid

Cat. No.: B2758995
CAS No.: 2270912-83-7
M. Wt: 263.062
InChI Key: DKZOYPLYGABVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenoxyacetic acid, characterized by the presence of bromine, fluorine, and methyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-5-methylphenoxy)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methylphenol and chloroacetic acid.

    Reaction Conditions: The phenol derivative undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.

Major Products

The major products formed from these reactions include substituted phenoxyacetic acids, esters, and various oxidized or reduced derivatives.

Scientific Research Applications

(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluoro-5-methylphenyl)boronic acid
  • 4-Bromo-2-fluoro-5-methylbenzoic acid
  • 4-Bromo-5-fluoro-2-nitrobenzoic acid

Uniqueness

(4-Bromo-2-fluoro-5-methylphenoxy)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of bromine, fluorine, and methyl groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-(4-bromo-2-fluoro-5-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-5-2-8(14-4-9(12)13)7(11)3-6(5)10/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZOYPLYGABVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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